molecular formula C21H23N7O3S B1666211 AZD2858 CAS No. 486424-20-8

AZD2858

カタログ番号: B1666211
CAS番号: 486424-20-8
分子量: 453.5 g/mol
InChIキー: FHCSBLWRGCOVPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

    AZ2858: は、選択的な であり、 を有しています。

  • GSK-3は、細胞増殖、分化、およびアポトーシスを含む様々な細胞プロセスに関与する重要な酵素です。GSK-3の阻害は、細胞シグナル伝達経路に大きな影響を与える可能性があります。
  • 科学的研究の応用

      Chemistry: AZ2858 serves as a valuable tool compound for studying GSK-3-related pathways and signaling cascades.

      Biology: Researchers use AZ2858 to investigate Wnt signaling, cell fate determination, and stem cell differentiation.

      Medicine: Its potential therapeutic applications include bone-related disorders, neurodegenerative diseases, and cancer.

      Industry: While not directly used in industry, understanding GSK-3 inhibition can inform drug development and disease treatment strategies.

  • 作用機序

    • AZ2858はGSK-3を阻害し、β-カテニン安定化 とWnt経路の活性化につながります。この活性化は、遺伝子発現、細胞運命、および組織恒常性に影響を与えます。
    • 分子標的は、GSK-3そのもの、β-カテニン、および下流のエフェクターを伴います。正確な経路は、細胞状況によって異なる場合があります。
  • 生化学分析

    Biochemical Properties

    AZD2858 is a highly selective inhibitor of GSK-3, with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β . The compound interacts with several enzymes and proteins, including CDK5/p25, Haspin, CDK5/p35, DYRK2, CDK2/cyclin A, CDK1/cyclin B, PIM3, TLK2, PKD2, CDK2/cyclin E, and Aurora-A . These interactions primarily involve the inhibition of kinase activity, which in turn affects various biochemical pathways. This compound has been shown to increase β-catenin levels in human osteoblast cells, indicating its role in the Wnt/β-catenin signaling pathway .

    Cellular Effects

    This compound exerts significant effects on various cell types and cellular processes. In human osteoblast cells, this compound increases β-catenin levels, promoting osteogenic differentiation . The compound also enhances the proliferation of stem cells from the apical papilla (SCAPs) by activating the Wnt/β-catenin signaling pathway . Additionally, this compound has been shown to induce mitotic defects and cell death in glioma stem cells, highlighting its potential as a cytotoxic agent in cancer therapy .

    Molecular Mechanism

    The molecular mechanism of this compound involves the inhibition of GSK-3β, which leads to the stabilization and accumulation of β-catenin in the nucleus . This activation of the Wnt/β-catenin signaling pathway promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances bone formation . Furthermore, this compound has been shown to inhibit tau phosphorylation, which is relevant to neurodegenerative diseases such as Alzheimer’s .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to increase bone mass in rats after a two-week treatment, with a maximum effective dose of 20 mg/kg once daily . Additionally, this compound treatment leads to significant changes in serum markers of bone formation and resorption, indicating its long-term effects on bone metabolism .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound causes a dose-dependent increase in trabecular bone mass, with the maximum effect observed at a dose of 20 mg/kg once daily . Higher doses of this compound have also been associated with increased cortical bone mass and changes in bone turnover markers . The potential toxic or adverse effects at high doses have not been extensively studied.

    Metabolic Pathways

    This compound is involved in several metabolic pathways, primarily through its inhibition of GSK-3. This inhibition affects the Wnt/β-catenin signaling pathway, leading to changes in β-catenin levels and subsequent effects on osteogenic differentiation . Additionally, this compound has been shown to influence the phosphorylation of tau protein, which is relevant to neurodegenerative diseases .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to cross the blood-brain barrier and inhibit tau phosphorylation in vitro . Additionally, this compound is distributed to bone tissues, where it promotes bone formation and remodeling . The specific transporters or binding proteins involved in the distribution of this compound have not been extensively characterized.

    Subcellular Localization

    The subcellular localization of this compound primarily involves its accumulation in the nucleus, where it stabilizes β-catenin and activates the Wnt/β-catenin signaling pathway . This localization is crucial for its role in promoting osteogenic differentiation and enhancing bone formation. Additionally, this compound may interact with other subcellular compartments, such as the cytoplasm, where it inhibits tau phosphorylation .

    準備方法

    • 残念ながら、AZ2858の具体的な合成経路や反応条件は、文献では容易には入手できません。 それは研究室で化学プロセスによって合成されています。
    • 工業生産のために、さらなる最適化とスケールアップが必要になりますが、この情報は機密情報であり、公表されていません。
  • 化学反応の分析

    • AZ2858は、そのGSK-3阻害活性により、様々な反応を起こす可能性があります。これらの反応には、リン酸化、脱リン酸化、およびその他の細胞成分との相互作用が含まれる可能性があります。
    • これらの反応で使用される一般的な試薬や条件は、具体的な状況と用途によって異なります。正確なメカニズムと生成物を解明するには、詳細な研究が必要です。
  • 科学研究への応用

      化学: AZ2858は、GSK-3関連経路やシグナル伝達カスケードを研究するための貴重なツール化合物として役立ちます。

      生物学: 研究者は、Wntシグナル伝達、細胞運命決定、および幹細胞分化を調べるためにAZ2858を使用しています。

      医学: その潜在的な治療応用には、骨関連疾患、神経変性疾患、および癌が含まれます。

      産業: 直接産業で使用されるわけではありませんが、GSK-3阻害を理解することで、創薬や疾患治療戦略を理解することができます。

  • 類似化合物との比較

    • AZ2858の独自性は、GSK-3に対する選択性とWntシグナル伝達を活性化させる能力にあります。
    • 同様の化合物には、BAY 11-7082P5091 、およびLDN-57444 など、他のGSK-3阻害剤があります。 それらのメカニズムと用途は異なります。

    特性

    IUPAC Name

    3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHCSBLWRGCOVPT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H23N7O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    453.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    486424-20-8
    Record name 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    AZD2858
    Reactant of Route 2
    AZD2858
    Reactant of Route 3
    Reactant of Route 3
    AZD2858
    Reactant of Route 4
    Reactant of Route 4
    AZD2858
    Reactant of Route 5
    Reactant of Route 5
    AZD2858
    Reactant of Route 6
    Reactant of Route 6
    AZD2858

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。